An In-depth Technical Guide to Basic Violet 14 (Rosaniline)
An In-depth Technical Guide to Basic Violet 14 (Rosaniline)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental applications of Basic Violet 14, a prominent member of the triarylmethane class of dyes. Also known as Rosaniline or Basic Fuchsin, this compound is integral to various scientific disciplines, from histological staining to chemical analysis.
Chemical Structure and Identification
Basic Violet 14 is the monohydrochloride salt of rosaniline. Its structure features a central carbon atom bonded to three aminophenyl- and tolyl- groups, which are responsible for its characteristic magenta color.
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Figure 1: Chemical Structure of Basic Violet 14
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride[1] |
| Synonyms | Rosaniline, Basic Fuchsin, C.I. 42510, Magenta I[2] |
| CAS Number | 632-99-5[1][2] |
| Molecular Formula | C₂₀H₂₀ClN₃[1][2] |
| InChI Key | AXDJCCTWPBKUKL-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of Basic Violet 14 are summarized below. These properties are crucial for its application in various experimental settings.
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 337.85 g/mol [2] |
| Appearance | Yellow-green crystalline solid or sand-like particles[2] |
| Melting Point | Decomposes above 200 °C[3] |
| Solubility | Soluble in water (reddish-purple), ethanol (red), and acids. Insoluble in ether.[2] |
| Absorption Maximum (λmax) | 545 nm[4] |
Chemical Properties and Reactivity
Basic Violet 14 exhibits distinct chemical behaviors that are fundamental to its applications:
-
pH Sensitivity : The color of Basic Violet 14 is pH-dependent. In strongly acidic solutions, it becomes yellowish-brown, and upon dilution, it turns almost colorless. In the presence of a strong base like sodium hydroxide, the solution becomes nearly colorless, with the formation of a red precipitate.[2]
-
Reduction : It can be easily reduced to its colorless leuco-base form. This property is exploited in the preparation of Schiff's reagent.
-
Oxidative Condensation Synthesis : A traditional method for its synthesis involves the oxidative condensation of a mixture of aniline, o-toluidine, and p-toluidine in the presence of an oxidizing agent like nitrobenzene and a catalyst such as iron and zinc chloride.[2][5] Another historical method utilized arsenic acid as the oxidizing agent.[2][5]
Experimental Protocols
Detailed methodologies for key experiments involving Basic Violet 14 are provided below.
Preparation of Schiff's Reagent for Aldehyde Detection
Schiff's reagent is a cornerstone in histochemistry for the detection of aldehydes, notably in the Periodic acid-Schiff (PAS) stain.
Materials:
-
Basic Fuchsin (Basic Violet 14)
-
Distilled water
-
1M Hydrochloric acid (HCl)
-
Potassium metabisulfite (K₂S₂O₅)
-
Activated charcoal
Procedure:
-
Dissolve 5g of Basic Fuchsin in 900ml of boiling distilled water.[6]
-
Cool the solution to approximately 50°C.[6]
-
Slowly add 100ml of 1M HCl to the cooled fuchsin solution.[6]
-
Further cool the solution to 25°C and dissolve 10g of potassium metabisulfite in it.[6]
-
Shake the solution for 3 minutes and then incubate it in a dark, foil-covered bottle at room temperature for 24 hours.[6]
-
Add 5g of fine activated charcoal and shake for another 3 minutes.[6]
-
Filter the solution. The resulting reagent should be clear and colorless.[6]
-
Store the prepared Schiff's reagent at 4°C in a dark, foil-covered bottle.[6]
Ziehl-Neelsen Staining for Acid-Fast Bacilli
This differential staining technique is crucial for the identification of Mycobacterium species, including Mycobacterium tuberculosis.
Materials:
-
Carbol fuchsin stain (contains Basic Fuchsin and phenol)
-
Acid-alcohol decolorizer (e.g., 3% HCl in 95% ethanol)
-
Methylene blue counterstain
-
Microscope slides with heat-fixed smears
Procedure:
-
Flood the heat-fixed smear with carbol fuchsin stain.[7]
-
Gently heat the slide until it steams. Maintain the steaming for 5 minutes, ensuring the stain does not boil or dry out.[7]
-
Allow the slide to cool and then rinse it thoroughly with water.[7]
-
Decolorize the smear with acid-alcohol until no more red color runs from the slide (typically 15-20 seconds).[8]
-
Rinse the slide with water.[8]
-
Counterstain with methylene blue for 30 seconds to 1 minute.[8]
-
Rinse with water and allow the slide to air dry.[8]
-
Examine under a microscope. Acid-fast bacilli will appear red against a blue background.
Quantitative Analysis by UV-Vis Spectrophotometry
The concentration of Basic Violet 14 in a solution can be determined using UV-Vis spectrophotometry based on the Beer-Lambert Law.
Materials:
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
Stock solution of Basic Violet 14 of known concentration
-
Solvent (e.g., distilled water or ethanol)
Procedure:
-
Prepare a series of standard solutions of Basic Violet 14 with decreasing concentrations by diluting the stock solution.
-
Set the spectrophotometer to measure the absorbance at the λmax of Basic Violet 14 (approximately 545 nm).[4]
-
Calibrate the spectrophotometer by measuring the absorbance of the pure solvent (blank).
-
Measure the absorbance of each standard solution.
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample solution.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
Visualized Experimental Workflow and Relationships
The following diagrams illustrate key processes and relationships involving Basic Violet 14.
Diagram 1: Simplified synthesis pathway of Basic Violet 14.
References
- 1. Basic violet 14 | C20H20ClN3 | CID 12447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Basic violet 14 | 632-99-5 | Benchchem [benchchem.com]
- 6. usbio.net [usbio.net]
- 7. dalynn.com [dalynn.com]
- 8. The Virtual Edge [uwyo.edu]
